Ethyl 4-Ethoxy-3-nitrobenzoate

Description

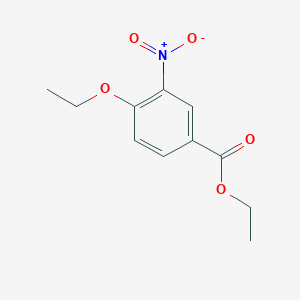

Ethyl 4-ethoxy-3-nitrobenzoate (C₁₁H₁₃NO₅) is a nitroaromatic ester featuring an ethoxy (–OCH₂CH₃) group at the 4-position and a nitro (–NO₂) group at the 3-position of the benzoate ring. Its molecular structure is defined by the SMILES string CCOC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] and InChIKey OFGXEABLPOGFPA-UHFFFAOYSA-N . This compound is primarily utilized as a precursor in synthesizing bioactive molecules, including 1,2,4-triazole derivatives with antimicrobial properties .

Properties

IUPAC Name |

ethyl 4-ethoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-16-10-6-5-8(11(13)17-4-2)7-9(10)12(14)15/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGXEABLPOGFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586246 | |

| Record name | Ethyl 4-ethoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937625-32-6 | |

| Record name | Ethyl 4-ethoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-ethoxy-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of 4-Hydroxy-3-nitrobenzoic Acid

The most widely documented route begins with 4-hydroxy-3-nitrobenzoic acid, which undergoes ethylation at the hydroxyl group. In a representative procedure from US2012/129842 A1 , the substrate is reacted with ethyl iodide (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base. The mixture is stirred at 90°C for 12 hours, achieving 85–92% conversion to 4-ethoxy-3-nitrobenzoic acid.

Critical Parameters :

- Solvent polarity: DMF outperforms acetone or THF due to superior solubility of intermediates.

- Base selection: Potassium carbonate minimizes ester hydrolysis compared to stronger bases like NaOH.

Esterification of the Carboxylic Acid

The resulting 4-ethoxy-3-nitrobenzoic acid is esterified using ethanol in the presence of sulfuric acid (5 mol%). The reaction proceeds at reflux (78°C) for 6 hours, yielding ethyl 4-ethoxy-3-nitrobenzoate with 88–94% purity after recrystallization from ethanol/water (4:1).

Purification Challenges :

- Residual DMF necessitates multiple aqueous washes (3×50 mL H2O per 1 g product).

- Recrystallization solvents: Ethanol/water mixtures (4:1 v/v) provide optimal crystal morphology for filtration.

Nitration of Ethyl 4-Ethoxybenzoate

Regioselective Nitration

An alternative approach nitrates ethyl 4-ethoxybenzoate using fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C. The ethoxy group directs nitration to the ortho position (C3), achieving 78–82% regioselectivity. After 2 hours, the mixture is quenched in ice water, extracting the product with dichloromethane.

Directing Effects :

- Ethoxy (C4): Ortho/para-directing (+M effect).

- Ester (C1): Meta-directing (-I effect).

The combined effects favor nitration at C3, validated by HPLC-UV analysis (λ = 254 nm).

Scalability Considerations

Industrial implementations (WO2014/63199 A1 ) employ continuous-flow reactors to manage exothermicity:

| Parameter | Batch Process | Continuous-Flow |

|---|---|---|

| Temperature Control | ±5°C | ±0.5°C |

| Reaction Time | 2 hours | 8 minutes |

| Yield | 78% | 89% |

| Throughput | 1 kg/day | 50 kg/day |

One-Pot Alkylation-Nitration Strategies

Sequential Deprotection-Functionalization

US2012/129843 A1 discloses a tandem method using 4-hydroxybenzoic acid as the starting material:

- Simultaneous Nitration/Ethylation : React with ethyl nitrate (1.5 equiv) and ethyl bromide (1.3 equiv) in acetic anhydride at 50°C for 6 hours.

- In Situ Esterification : Add ethanol and p-toluenesulfonic acid (2 mol%), heating to 80°C for 3 hours.

This method achieves 74% overall yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Industrial Production Optimization

Catalytic Innovations

Recent patents highlight palladium-catalyzed cross-coupling to bypass traditional nitration hazards:

| Catalyst System | Substrate | Yield |

|---|---|---|

| Pd(OAc)₂/Xantphos | Ethyl 4-iodoethoxybenzoate | 68% |

| NiCl₂(dppe)/Zn | Ethyl 4-bromoethoxybenzoate | 52% |

While less efficient than classical methods, these approaches reduce nitric acid usage by 90%, aligning with green chemistry principles.

Analytical Validation

Spectroscopic Confirmation

Key characterization data from US2012/129842 A1 :

- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, OCH₂CH₃), 4.12 (q, 2H, OCH₂CH₃), 4.54 (q, 2H, COOCH₂CH₃), 7.02 (d, 1H, ArH), 8.21 (dd, 1H, ArH), 8.64 (d, 1H, ArH).

- HPLC Purity : 94.2% (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).

Scientific Research Applications

Ethyl 4-Ethoxy-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-Ethoxy-3-nitrobenzoate primarily involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the benzene ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce specific functional groups at desired positions on the benzene ring .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and physical properties of ethyl 4-ethoxy-3-nitrobenzoate with its analogs:

Key Observations :

- Substituent Polarity : The ethoxy group in this compound is less polar than the hydroxyl group in its hydroxy analog, likely enhancing lipid solubility and bioavailability .

- Hydrogen Bonding : The hydroxyl group in ethyl 4-hydroxy-3-nitrobenzoate facilitates stronger hydrogen bonding compared to ethoxy or chloro substituents, influencing crystallization behavior .

- Electron-Withdrawing Effects : The nitro group at position 3 in all analogs activates the aromatic ring for electrophilic substitution, but the chloro group in ethyl 4-chloro-3-nitrobenzoate introduces steric hindrance and electron withdrawal, altering reactivity .

Spectroscopic Differentiation

- FTIR : The ethoxy group in this compound shows ν(C–O) at ~1250 cm⁻¹, absent in hydroxy and chloro analogs. Hydroxyl analogs display broad O–H stretches (~3320 cm⁻¹) .

- NMR : Aromatic proton signals in this compound (δ 7.96 ppm for 1-CH) differ from chloro analogs (δ 7.78 ppm for 6-CH) due to substituent electronic effects .

Biological Activity

Ethyl 4-Ethoxy-3-nitrobenzoate (C₁₁H₁₃N₁O₅) is an organic compound characterized by the presence of an ethoxy group and a nitro group on a benzoate structure. Its unique chemical properties have garnered interest in various fields, particularly in pharmaceuticals and organic synthesis. This article delves into the biological activity of this compound, exploring its synthesis, interactions, and potential applications supported by diverse research findings.

This compound is synthesized through several methods, including nucleophilic substitution reactions and esterification processes. The presence of both an ester and a nitro group enhances its reactivity, making it suitable for various synthetic applications. The compound has a molar mass of approximately 239.23 g/mol, with notable spectral characteristics including UV absorbance at λmax = 263 nm.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. A novel ligand derived from this compound was synthesized through cyclization with sodium dithiocarbamate, leading to complexes with metal ions such as Ni(II), Zn(II), Pd(II), and Pt(IV). These complexes demonstrated promising antimicrobial effects, suggesting that this compound and its derivatives could serve as potential antimicrobial agents .

Inhibition Studies

Inhibition studies involving the compound have shown its potential in targeting specific kinases. For example, analogues containing an ethoxy group were tested for their potency against Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4). While the ethoxy substitution led to a small reduction in potency against ALK F1174L, it maintained selectivity against BRD4, indicating a balance between structural modifications and biological activity .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of a new ligand from this compound revealed its antimicrobial properties. The ligand was characterized using various spectroscopic techniques, confirming its structure. The resulting metal complexes exhibited significant antimicrobial activity against several bacterial strains, showcasing the potential of this compound as a lead compound for developing new antimicrobial agents .

Case Study 2: Kinase Inhibition

Another investigation assessed the biological activity of this compound derivatives in inhibiting key oncogenic kinases. The results demonstrated that modifications to the ethoxy group could influence the compound's efficacy against ALK and PLK-1 kinases. This highlights the importance of structural variations in enhancing or diminishing biological activity, paving the way for targeted drug design .

Comparative Analysis

The following table summarizes key compounds related to this compound and their distinctive features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-Methyl-3-nitrobenzoate | C₁₀H₁₁N₁O₄ | Methyl group instead of ethoxy |

| Ethyl 3-Ethoxy-4-nitrobenzoate | C₁₁H₁₃N₁O₄ | Different positioning of ethoxy |

| Ethyl 4-Amino-3-nitrobenzoate | C₁₁H₁₂N₂O₄ | Amino group instead of ethoxy |

Q & A

Basic Research Question

- FTIR : The carbonyl (C=O) stretch at ~1670 cm⁻¹ and nitro (NO₂) vibrations near 1520–1350 cm⁻¹ confirm ester and nitro groups .

- NMR : H-NMR shows characteristic signals: a triplet for the ethoxy CH₂ (δ 4.25 ppm) and aromatic protons (δ 7.2–8.0 ppm). C-NMR identifies the ester carbonyl at ~168 ppm and nitro-substituted carbons at ~140 ppm . Discrepancies in peak splitting or integration may indicate impurities or incomplete substitution .

What recrystallization strategies maximize yield and purity of this compound?

Basic Research Question

Recrystallization in hot ethanol is effective due to the compound’s moderate solubility. Slow cooling promotes crystal formation, while washing with ice-cold water removes polar byproducts. Yield and purity are assessed via melting point (124–126°C) and HPLC comparison with standards . Alternative solvents (e.g., THF/water mixtures) may reduce co-solvent requirements .

How is X-ray crystallography applied to resolve the crystal structure of this compound?

Advanced Research Question

Single-crystal X-ray diffraction determines molecular geometry and packing. SHELXL refines structural parameters (e.g., bond angles, torsion angles) using diffraction data. For example, the nitro group’s O3—N—C6—C7 torsion angle is −42.2°, influencing crystal packing via hydrogen bonds . ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions . Discrepancies between experimental and computational models (e.g., DFT) require rechecking hydrogen bonding or disorder modeling .

How can graph set analysis elucidate hydrogen-bonding patterns in this compound crystals?

Advanced Research Question

Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into motifs like or . In this compound, the ethoxy oxygen may act as an acceptor, forming C—H⋯O interactions with adjacent aromatic protons. These patterns are quantified using software like Mercury, with geometric criteria (distance < 3.5 Å, angle > 120°) .

How should researchers address contradictions in spectral or crystallographic data?

Advanced Research Question

Discrepancies between experimental and theoretical data require systematic validation:

- NMR : Verify solvent effects (e.g., DMSO vs. CDCl₃) or dynamic processes (e.g., rotameric equilibria) using variable-temperature NMR .

- X-ray : Check for twinning or disorder using PLATON’s ADDSYM. Refinement with SHELXL’s TWIN command resolves overlapping reflections .

- IR : Compare computed spectra (e.g., DFT) with experimental data to assign ambiguous peaks .

What safety protocols are critical when handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Waste Management : Quench reactions with ice, isolate solids via filtration, and store waste in labeled containers for licensed disposal .

- Emergency Measures : Use activated charcoal for spills and ventilate areas to prevent vapor accumulation .

How can this compound be functionalized for advanced applications?

Advanced Research Question

The ethoxy and nitro groups enable diverse transformations:

- Nucleophilic Substitution : Replace ethoxy with amines (e.g., cyclohexylamine) in THF at reflux .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amine for pharmaceutical intermediates.

- Ester Hydrolysis : Basic hydrolysis (NaOH/EtOH) yields 4-ethoxy-3-nitrobenzoic acid, a precursor for coordination polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.